molecular formula C7H8BrNO2S B2742763 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole CAS No. 2095410-24-3

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole

Cat. No.: B2742763
CAS No.: 2095410-24-3
M. Wt: 250.11
InChI Key: VIMHPXOJYAOODF-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that contains bromine, thiazole, and dioxolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole typically involves the reaction of 2-bromo-4-methylthiazole with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as DMF or DMSO.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions, while the bromine atom can form halogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylthiazole: Lacks the dioxolane ring, making it less versatile in certain reactions.

    5-Bromo-2-(1,3-dioxolan-2-yl)thiazole: Similar structure but without the methyl group, affecting its reactivity and properties.

    4-Methyl-2-(1,3-dioxolan-2-yl)thiazole: Lacks the bromine atom, altering its potential for substitution reactions.

Properties

IUPAC Name

5-bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-4-5(8)12-6(9-4)7-10-2-3-11-7/h7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHPXOJYAOODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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